5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
CAS No.: 861240-04-2
Cat. No.: VC6272212
Molecular Formula: C11H11Cl2N3OS
Molecular Weight: 304.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861240-04-2 |
|---|---|
| Molecular Formula | C11H11Cl2N3OS |
| Molecular Weight | 304.19 |
| IUPAC Name | 3-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C11H11Cl2N3OS/c1-6(10-14-15-11(18)16(10)2)17-9-5-7(12)3-4-8(9)13/h3-6H,1-2H3,(H,15,18) |
| Standard InChI Key | XTCWJOGJUGJNQB-UHFFFAOYSA-N |
| SMILES | CC(C1=NNC(=S)N1C)OC2=C(C=CC(=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₁H₁₁Cl₂N₃OS, with a molecular weight of 304.19 g/mol. Its IUPAC name, 3-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione, reflects the presence of:
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A 1,2,4-triazole-5-thione core, a five-membered aromatic ring containing three nitrogen atoms and a sulfur atom.
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A 2,5-dichlorophenoxy group attached via an ethyl linker.
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A methyl substituent at the 4-position of the triazole ring.
Stereochemical Descriptors
The Standard InChIKey (XTCWJOGJUGJNQB-UHFFFAOYSA-N) and SMILES (CC(C1=NNC(=S)N1C)OC2=C(C=CC(=C2)Cl)Cl) encode its connectivity and stereochemistry. The molecule features four rotatable bonds, primarily associated with the ethylphenoxy and methyl-triazole moieties, which influence its conformational flexibility .
Table 1: Key Identifiers and Descriptors
Synthesis and Manufacturing
Industrial Production
Current suppliers include VulcanChem and Combi-Blocks Inc., which list the compound as a research-grade chemical with purity levels ≥95% . Scaling production requires optimizing:
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Temperature control during cyclization (typically 80–120°C).
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Catalytic use of bases like K₂CO₃ to facilitate ether bond formation .
Physicochemical Properties
Solubility and Stability
Data gaps exist for aqueous solubility, but analog compounds (e.g., 5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) show:
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LogP: 3.7, indicating lipophilicity suitable for membrane penetration .
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Thermal stability: Decomposition above 200°C, common for triazole derivatives .
Spectroscopic Characterization
1H NMR (predicted):
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δ 1.4–1.6 ppm (triazole-CH₂CH₃),
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δ 2.3 ppm (triazole-CH₃),
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δ 4.5 ppm (OCH₂),
Mass spectrometry: Molecular ion peak at m/z 304.19 with fragment ions at m/z 269 (loss of Cl) and m/z 154 (triazole-thione backbone).
| Application | Mechanism | Status |
|---|---|---|
| Antifungal agents | CYP51 enzyme inhibition | Preclinical |
| Herbicide adjuvants | Glutathione-S-transferase suppression | Experimental |
| Protease inhibitors | Thiol-mediated covalent inhibition | Theoretical |
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